molecular formula C17H13F3N4O B2555895 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone CAS No. 338414-26-9

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone

Cat. No.: B2555895
CAS No.: 338414-26-9
M. Wt: 346.313
InChI Key: IAKGZBIPXPZYRK-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core substituted with a methoxyphenyl group and a trifluoromethylphenyl hydrazone moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone typically involves the condensation of 3-(4-methoxyphenyl)-4H-pyrazol-4-one with 4-(trifluoromethyl)phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazolone derivatives .

Scientific Research Applications

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone lies in its combination of the pyrazolone core with the trifluoromethylphenyl hydrazone moiety. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, as well as enhanced biological activity compared to similar compounds .

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-[4-(trifluoromethyl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c1-25-14-8-2-11(3-9-14)16-15(10-21-24-16)23-22-13-6-4-12(5-7-13)17(18,19)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZYGFFNCRWXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)N=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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